REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[C:6]2[C:7](=[N:16][N:17]([CH3:19])[CH:18]=2)[N:8]=[CH:9][C:10]=1[C:11]([O:13]CC)=[O:12])[CH3:3].[OH-].[K+]>C(O)C>[CH2:2]([O:4][C:5]1[C:6]2[C:7](=[N:16][N:17]([CH3:19])[CH:18]=2)[N:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])[CH3:3] |f:0.1,2.3|
|
Name
|
4-ethoxy-2 -methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC=1C=2C(N=CC1C(=O)OCC)=NN(C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 20 ml
|
Type
|
ADDITION
|
Details
|
Acetic acid is added
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=2C(N=CC1C(=O)O)=NN(C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |